N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 300559-65-3
Cat. No.: VC4991597
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300559-65-3 |
|---|---|
| Molecular Formula | C18H18N2O2S |
| Molecular Weight | 326.41 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H18N2O2S/c1-11-7-8-13(12(2)9-11)19-17(21)10-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22) |
| Standard InChI Key | JAZXGMOMEKJNCY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C |
Introduction
N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with a molecular formula of C₁₈H₁₈N₂O₂S and a molecular weight of approximately 326.41 g/mol . This compound belongs to the benzothiazine class, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a dimethylphenyl group attached to the benzothiazine moiety enhances its solubility and potentially its biological activity compared to similar compounds lacking these features.
Synthesis and Preparation
The synthesis of N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not detailed in the available literature, similar benzothiazine derivatives are often prepared through reactions involving commercially available reagents and intermediates. The synthesis process requires careful optimization to achieve high yields and purity of the final product.
Biological Activities and Potential Applications
Compounds with benzothiazine structures have been explored for their antimicrobial and anticancer properties. While specific biological activity data for N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is limited, related compounds have shown promising results in these areas. Further research is needed to fully understand its potential applications and mechanisms of action.
| Compound | Notable Properties |
|---|---|
| N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | Potential antimicrobial and anticancer activities |
| N-(3,4-Dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | Demonstrated antimicrobial and anticancer properties |
| N-(4-Chloro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | Potential anticancer activity |
Safety and Handling
As with any chemical compound, handling N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide requires adherence to standard laboratory safety protocols. Specific safety data for this compound is not available, but caution should be exercised due to its potential bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume